molecular formula C6H7NOS2 B2998801 5-(methylsulfanyl)thiophene-2-carboxamide CAS No. 83933-14-6

5-(methylsulfanyl)thiophene-2-carboxamide

Cat. No.: B2998801
CAS No.: 83933-14-6
M. Wt: 173.25
InChI Key: WJLPSVYJZOPSNY-UHFFFAOYSA-N
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Description

5-(methylsulfanyl)thiophene-2-carboxamide is an organic compound with the molecular formula C6H7NOS2. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 5-bromo-2-thiophenecarboxamide with methylthiolate under basic conditions to yield the desired product .

Industrial Production Methods

While specific industrial production methods for 5-(methylsulfanyl)thiophene-2-carboxamide are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(methylsulfanyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(methylsulfanyl)thiophene-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(methylsulfanyl)thiophene-2-carboxamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the methylsulfanyl group can influence its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 5-(methylthio)thiophene-2-carbothioamide
  • 5-(methylsulfanyl)thiophene-2-carboxylic acid
  • 5-(methylsulfanyl)thiophene-2-carboxaldehyde

Uniqueness

5-(methylsulfanyl)thiophene-2-carboxamide is unique due to the presence of both the methylsulfanyl and carboxamide groups, which can confer distinct chemical and biological properties.

Properties

IUPAC Name

5-methylsulfanylthiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NOS2/c1-9-5-3-2-4(10-5)6(7)8/h2-3H,1H3,(H2,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJLPSVYJZOPSNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(S1)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NOS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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